molecular formula C11H14BrN B2832264 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 2460748-81-4

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2832264
CAS RN: 2460748-81-4
M. Wt: 240.144
InChI Key: QWKCCOQOESATKH-UHFFFAOYSA-N
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Description

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound . It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline .


Molecular Structure Analysis

The molecular structure of 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline is represented by the InChI code: 1S/C11H14BrN/c1-7-6-10(12)8(2)9-4-3-5-13-11(7)9/h6,13H,3-5H2,1-2H3 . The molecular weight of this compound is 240.14 .


Physical And Chemical Properties Analysis

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline is a white to yellow to brown or gray solid or liquid .

Scientific Research Applications

Organic Synthesis and Ligand Development

Research has developed methods for incorporating 6-bromoquinoline into novel chelating ligands through the Friedländer synthesis, producing bidentate and tridentate derivatives. These compounds have been used to form biquinolines or treated to afford 6-alkynyl derivatives, showing high emission quantum yields in optical studies (Hu, Zhang, & Thummel, 2003).

Materials Science and Crystal Engineering

The compound 1,4,8,11-Tetrabromo-5bα,6,12bα,13-tetrahydropentaleno[1,2-b:4,5-b′]diquinoline 6, a derivative of the 6-bromoquinoline family, has been synthesized and shown to be an efficient lattice inclusion host for small solvent molecules. It highlights the utility of 6-bromoquinoline derivatives in designing molecules with specific crystal engineering properties, such as lattice inclusion and efficient packing motifs (Rahman et al., 2002).

Photolabile Protecting Groups

A novel photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) was developed for carboxylic acids. This group demonstrates greater single-photon quantum efficiency than other caging groups and has been shown to be sensitive enough for multiphoton-induced photolysis for in vivo use. Its increased solubility and low fluorescence make BHQ derivatives highly useful for caging biological messengers (Fedoryak & Dore, 2002).

Corrosion Inhibition

Research into 8-Hydroxyquinoline derivatives, including those with bromo substituents, has explored their effectiveness as corrosion inhibitors in hydrochloric acid for mild steel. These studies combine experimental techniques with computational simulations to understand the adsorption behavior and inhibition mechanisms, contributing to the development of new corrosion inhibitors for industrial applications (Rbaa et al., 2018).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-7-6-10(12)8(2)9-4-3-5-13-11(7)9/h6,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKCCOQOESATKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NCCC2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline

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